Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane
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Overview
Description
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a silane group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane typically involves the trifluoromethylation of carbonyl compounds. One common method includes the reaction of a carbonyl compound with Me3SiCF3 (trimethylsilyl trifluoromethane) in the presence of a base such as KOH. The reaction is carried out in an inert atmosphere, often using solvents like Solkane® 365mfc .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silane group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like KOH, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the nitrophenyl group can participate in electron transfer processes. The silane group provides stability and facilitates the formation of strong bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[2,2,2-trifluoro-1-(2-naphthalenyl)ethoxy]silane
- Trimethyl[2,2,2-trifluoro-1-(1-naphthalenyl)ethoxy]silane
- Trimethyl[(2,2,2-trifluoro-1-phenylethoxy)]silane
Uniqueness
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
CAS No. |
847591-31-5 |
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Molecular Formula |
C11H14F3NO3Si |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
trimethyl-[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane |
InChI |
InChI=1S/C11H14F3NO3Si/c1-19(2,3)18-10(11(12,13)14)8-4-6-9(7-5-8)15(16)17/h4-7,10H,1-3H3 |
InChI Key |
NKNJGRCMHXREHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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